molecular formula C10H14FNO B13345103 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol

Katalognummer: B13345103
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: WHSBPOXJCFKRER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol is an organic compound with a unique structure that includes an amino group, a fluoroethyl group, and two methyl groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol typically involves the introduction of the fluoroethyl group to a phenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a suitable phenol precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process would likely include steps such as purification through distillation or crystallization to obtain the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group may enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Amino-2-fluoroethyl)phenol
  • 3-(1-Amino-2-fluoroethyl)benzonitrile
  • 2-(1-Amino-2-fluoroethyl)-4-bromoaniline

Uniqueness

2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol is unique due to the presence of both the fluoroethyl and dimethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

2-(1-amino-2-fluoroethyl)-3,5-dimethylphenol

InChI

InChI=1S/C10H14FNO/c1-6-3-7(2)10(8(12)5-11)9(13)4-6/h3-4,8,13H,5,12H2,1-2H3

InChI-Schlüssel

WHSBPOXJCFKRER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)O)C(CF)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.